molecular formula C14H11BrN2O2 B11684392 3-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11684392
M. Wt: 319.15 g/mol
InChI Key: KJMBJRCTGBQGFT-CXUHLZMHSA-N
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Description

3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazone linkage between the benzohydrazide and the 4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is carried out in a methanol solution under reflux conditions for several hours. The mixture is then filtered and allowed to crystallize at room temperature, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and hydrazone linkage, which confer distinct chemical reactivity and biological activity. Its ability to form stable crystals and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-bromo-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(18)7-5-10/h1-9,18H,(H,17,19)/b16-9+

InChI Key

KJMBJRCTGBQGFT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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